(2-Benzyl-3-ethoxy-3-oxopropyl)phosphinic acid
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Overview
Description
(2-Benzyl-3-ethoxy-3-oxopropyl)phosphinic acid is an organophosphorus compound with the molecular formula C12H17O4P. This compound is characterized by the presence of a benzyl group, an ethoxy group, and a phosphinic acid moiety. It is a white crystalline solid that is soluble in organic solvents and has various applications in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzyl-3-ethoxy-3-oxopropyl)phosphinic acid typically involves the reaction of benzyl bromide with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(2-Benzyl-3-ethoxy-3-oxopropyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid moiety to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various substituted benzyl compounds .
Scientific Research Applications
(2-Benzyl-3-ethoxy-3-oxopropyl)phosphinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of (2-Benzyl-3-ethoxy-3-oxopropyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphinic acid moiety can form strong interactions with metal ions and active sites of enzymes, leading to inhibition or modulation of their activity. The benzyl and ethoxy groups contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
(2-Benzyl-3-ethoxy-3-oxopropanoic acid): Similar structure but lacks the phosphinic acid moiety.
(3-Methoxy-2-methyl-3-oxopropanoic acid): Contains a methoxy group instead of an ethoxy group and a methyl group instead of a benzyl group.
Uniqueness
(2-Benzyl-3-ethoxy-3-oxopropyl)phosphinic acid is unique due to the presence of the phosphinic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H16O4P+ |
---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
(2-benzyl-3-ethoxy-3-oxopropyl)-hydroxy-oxophosphanium |
InChI |
InChI=1S/C12H15O4P/c1-2-16-12(13)11(9-17(14)15)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/p+1 |
InChI Key |
OBDMUDBOGUXNFP-UHFFFAOYSA-O |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C[P+](=O)O |
Origin of Product |
United States |
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